Cas no 24777-14-8 (Phenol,4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy-)

Phenol,4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy- structure
24777-14-8 structure
Productnaam:Phenol,4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy-
CAS-nummer:24777-14-8
MF:C22H18N2O2
MW:342.390525341034
CID:254671
PubChem ID:262434

Phenol,4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy-
    • 4-(4,5-diphenyl-1,3-dihydroimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
    • 2-(3-methoxy-4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole
    • 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)phenol
    • 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol
    • 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
    • 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol
    • 4-hydroxy-3-methoxyphenylboronic acid pinacol cyclic ester
    • 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester
    • 518786_ALDRICH
    • AG-E-85442
    • SureCN9401
    • SR-01000442018
    • NSC95932
    • CHEMBL441558
    • 4-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxy-2,5-cyclohexadien-1-one
    • CCRIS 3707
    • SR-01000442018-1
    • 4-(4,5-diphenyl-1,3-dihydroimidazol-2-ylidene)-2-methoxy-cyclohexa-2,5-dien-1-one
    • SR-01000442018-2
    • 24777-14-8
    • Z57325700
    • NSC-95932
    • 2-(4'-Hydroxy-3-methoxy)phenyl-4,5-diphenylimidazole
    • NSC 95932
    • 5924-93-6
    • CCG-42646
    • 4-(4,5-diphenyl-1,3-dihydroimidazol-2-ylidene)-2-methoxy-1-cyclohexa-2,5-dienone
    • DTXSID80179485
    • BDBM65837
    • Oprea1_467275
    • 4-(4,5-diphenyl-4-imidazolin-2-ylidene)-2-methoxy-cyclohexa-2,5-dien-1-one
    • cid_5337430
    • AG-205/32458053
    • Imidazole, 4,5-diphenyl-2-(4-hydroxy-3-methoxy)phenyl-
    • AKOS001094170
    • Inchi: InChI=1S/C22H18N2O2/c1-26-19-14-17(12-13-18(19)25)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14,25H,1H3,(H,23,24)
    • InChI-sleutel: GVVMEVSFLBMIMJ-UHFFFAOYSA-N
    • LACHT: C1(C2=C(C3C=CC=CC=3)NC(C3C=CC(O)=C(OC)C=3)=N2)C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 342.13694
  • Monoisotopische massa: 342.136828
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 655
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 50.4

Experimentele eigenschappen

  • PSA: 50.36
  • LogboekP: 5.12490
Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.